[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid is a chemical compound with the CAS number 13534-24-2 . This compound is known for its unique structure, which includes an aminomethyl group attached to a phenyl ring and a methanamine group, combined with hexanedioic acid. This combination of functional groups makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Aminomethyl)phenyl]methanamine; hexanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)phenylmethanamine with hexanedioic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Industrial production may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl and methanamine groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Aminomethyl)phenyl]methanamine; hexanedioic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a starting material for the development of new drugs or as a component in drug delivery systems .
Industry
In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its functional groups allow for easy modification and incorporation into various industrial products .
Wirkmechanismus
The mechanism of action of [4-(Aminomethyl)phenyl]methanamine; hexanedioic acid involves its interaction with specific molecular targets. The aminomethyl and methanamine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The hexanedioic acid component may also play a role in the compound’s overall reactivity and binding properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(Aminomethyl)phenyl]methanamine: Similar structure but lacks the hexanedioic acid component.
Hexanedioic acid: Similar structure but lacks the aminomethyl and methanamine groups.
Uniqueness
[4-(Aminomethyl)phenyl]methanamine; hexanedioic acid is unique due to the combination of its functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
13534-24-2 |
---|---|
Molekularformel |
C14H22N2O4 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
[4-(aminomethyl)phenyl]methanamine;hexanedioic acid |
InChI |
InChI=1S/C8H12N2.C6H10O4/c9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10/h1-4H,5-6,9-10H2;1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
WWVTUAFFSYVAFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)CN.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
24938-09-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.